molecular formula C12H15N3O B14081222 (2E)-2-(1-cyclopropylethylidene)-N-phenylhydrazinecarboxamide

(2E)-2-(1-cyclopropylethylidene)-N-phenylhydrazinecarboxamide

Katalognummer: B14081222
Molekulargewicht: 217.27 g/mol
InChI-Schlüssel: RKPDCNZENJEYDC-NTEUORMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-cyclopropylethanone N-phenylsemicarbazone is an organic compound with the molecular formula C12H15N3O. It is a derivative of semicarbazone, which is known for its applications in various chemical and biological fields. This compound is characterized by the presence of a cyclopropyl group attached to an ethanone moiety, and a phenylsemicarbazone group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropylethanone N-phenylsemicarbazone typically involves the reaction of 1-cyclopropylethanone with N-phenylsemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the semicarbazone derivative, which is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 1-cyclopropylethanone N-phenylsemicarbazone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

1-cyclopropylethanone N-phenylsemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-cyclopropylethanone N-phenylsemicarbazone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 1-cyclopropylethanone N-phenylsemicarbazone involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-cyclopropylethanone: A precursor in the synthesis of 1-cyclopropylethanone N-phenylsemicarbazone.

    N-phenylsemicarbazide: Another precursor used in the synthesis.

    Cyclopropyl methyl ketone: A related compound with similar structural features.

Uniqueness

1-cyclopropylethanone N-phenylsemicarbazone is unique due to its specific combination of a cyclopropyl group and a phenylsemicarbazone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C12H15N3O

Molekulargewicht

217.27 g/mol

IUPAC-Name

1-[(E)-1-cyclopropylethylideneamino]-3-phenylurea

InChI

InChI=1S/C12H15N3O/c1-9(10-7-8-10)14-15-12(16)13-11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3,(H2,13,15,16)/b14-9+

InChI-Schlüssel

RKPDCNZENJEYDC-NTEUORMPSA-N

Isomerische SMILES

C/C(=N\NC(=O)NC1=CC=CC=C1)/C2CC2

Kanonische SMILES

CC(=NNC(=O)NC1=CC=CC=C1)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.